molecular formula C5H9NO2S B1360310 Isothiocyanatoacetaldehyde dimethyl acetal CAS No. 75052-04-9

Isothiocyanatoacetaldehyde dimethyl acetal

Cat. No. B1360310
CAS RN: 75052-04-9
M. Wt: 147.2 g/mol
InChI Key: LMLTWPRCKDMKLQ-UHFFFAOYSA-N
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Description

Isothiocyanatoacetaldehyde dimethyl acetal is a chemical compound with the formula C5H9NO2S and a molecular weight of 147.19512. It contains a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 isothiocyanate (aliphatic), and 2 ethers (aliphatic)3.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Isothiocyanatoacetaldehyde dimethyl acetal from the web search results.



Molecular Structure Analysis

The molecular structure of Isothiocyanatoacetaldehyde dimethyl acetal consists of 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom4. The structure also includes 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 isothiocyanate (aliphatic), and 2 ethers (aliphatic)3.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Isothiocyanatoacetaldehyde dimethyl acetal from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Isothiocyanatoacetaldehyde dimethyl acetal are not explicitly mentioned in the search results.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

Isothiocyanatoacetaldehyde dimethyl acetal and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, dimethyl N-aryl- or N-alkylcarbonimidodithioates react with aminoacetaldehyde diethyl acetal, leading to the formation of 1-aryl or 1-alkyl-2-methylthioimidazoles. This reaction demonstrates the versatility of dimethyl acetal compounds in facilitating complex heterocyclic syntheses (Pooranchand, Ila, & Junjappa, 1987).

Catalysis and Protection Techniques

Isothiocyanatoacetaldehyde dimethyl acetal derivatives are utilized in catalysis and as protective groups in organic synthesis. Acetal and thioacetal groups, derived from these compounds, are known for their protective qualities in various reactions. The use of sulfamic acid-functionalized magnetic nanoparticles as a catalyst for acetalization of carbonyl compounds with diols and dithiols is a notable example (Khaef, Zolfigol, Taherpour, & Yarie, 2020).

Organic Synthesis and Protection of Aldehydes

In organic synthesis, isothiocyanatoacetaldehyde dimethyl acetal and related compounds are instrumental in the formation of various aldehydes and acetals. For instance, sulfated metal oxides catalyze the reaction of aldehydes and ketones with trimethyl orthoformate to produce dimethyl acetals, which are crucial for protecting and deprotecting carbonyl groups during synthesis (Lin, Lin, Yang, & Lin, 2001).

Novel Reagents in Protection Techniques

The compound 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is an innovative reagent used for the protection of carboxylic acids. This demonstrates the potential of isothiocyanatoacetaldehyde dimethyl acetal derivatives in creating unique protective reagents for specific functional groups in complex organic syntheses (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Safety And Hazards

While specific safety and hazard information for Isothiocyanatoacetaldehyde dimethyl acetal was not found, general safety measures for handling chemicals include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area5. In case of eye contact, it is advised to rinse cautiously with water for several minutes6.


Future Directions

The future directions for the use or study of Isothiocyanatoacetaldehyde dimethyl acetal are not specified in the search results.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specific resources or consult a chemistry professional.


properties

IUPAC Name

2-isothiocyanato-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLTWPRCKDMKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226022
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiocyanatoacetaldehyde dimethyl acetal

CAS RN

75052-04-9
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isothiocyanato-1,1-dimethoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KP Shadangi, K Mohanty - Journal of Renewable and Sustainable …, 2014 - pubs.aip.org
Mahua seed (Madhuca indica) was co-pyrolyzed with waste polystyrene (Thermocol) with an aim to increase the yield and fuel properties of the pyrolytic oil. Co-pyrolysis was carried …
Number of citations: 17 pubs.aip.org
A D'Agostino, A Gismondi, G Di Marco… - Journal of ethnobiology …, 2019 - Springer
… Isothiocyanic acid, thiocyanic acid, isothiocyanate, isothiocyanatoacetaldehyde dimethyl acetal, and 13-docosenoic acid were also detected by chromatographic analysis; they …
Number of citations: 15 link.springer.com
M Baldoni, G Scorrano, A Gismondi, A D'Agostino… - PloS one, 2018 - journals.plos.org
This research presents an in-depth study of the skeletal remains collected from the archaeological site of Allumiere (15 th -16 th centuries CE; Rome, Italy). A multidisciplinary approach …
Number of citations: 20 journals.plos.org
A Gismondi, A D'Agostino, L Canuti, G Di Marco… - Journal of …, 2018 - Elsevier
The community of Colonna (Rome, Central Italy), dated back to 8th–10th century CE, was characterized by a poor quality of life. In the present archaeobotanical investigation, we …
Number of citations: 32 www.sciencedirect.com

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